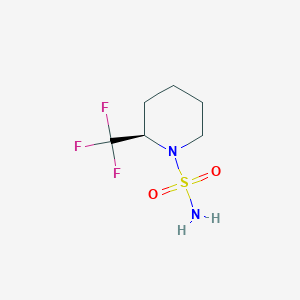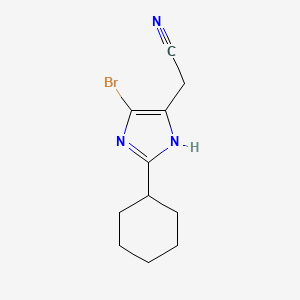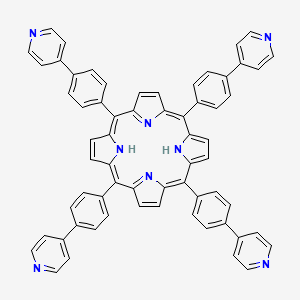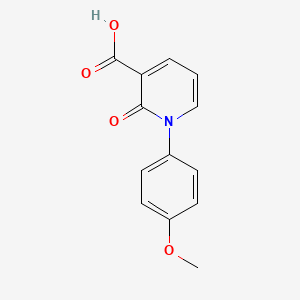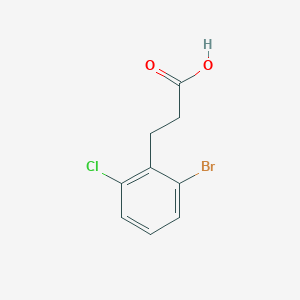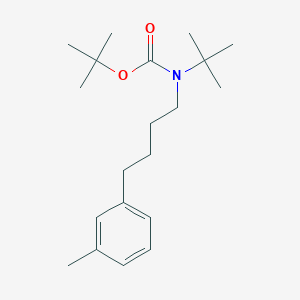
tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of tert-butyl groups and a tolyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their use as drug candidates or as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl tert-butyl(4-(m-tolyl)butyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- tert-Butyl carbamate: This compound is simpler in structure and is often used as a protecting group in organic synthesis.
- tert-Butyl benzyl(4-hydroxybutyl)carbamate: This compound contains a benzyl group and a hydroxybutyl group, making it useful in different synthetic applications.
- tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group, which allows for further functionalization through substitution reactions.
Uniqueness: tert-Butyl tert-butyl(4-(m-tolyl)butyl)carbamate is unique due to the presence of both tert-butyl and tolyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H33NO2 |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
tert-butyl N-tert-butyl-N-[4-(3-methylphenyl)butyl]carbamate |
InChI |
InChI=1S/C20H33NO2/c1-16-11-10-13-17(15-16)12-8-9-14-21(19(2,3)4)18(22)23-20(5,6)7/h10-11,13,15H,8-9,12,14H2,1-7H3 |
Clé InChI |
XDNOTRXTVMCJBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

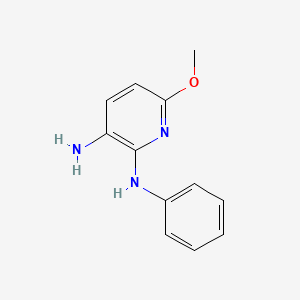
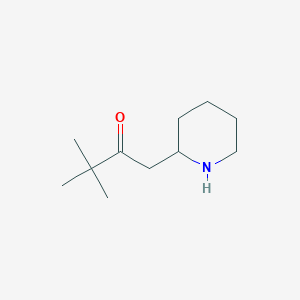
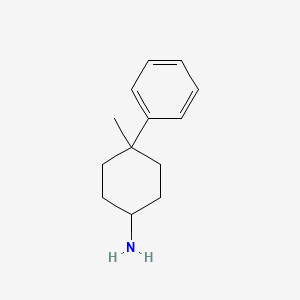
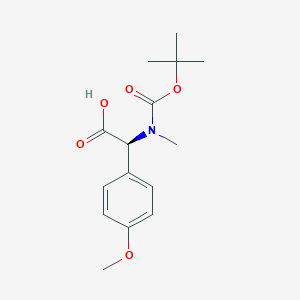
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
